molecular formula C9H8N2O5 B1581663 2-Acetamido-5-nitrobenzoic acid CAS No. 3558-18-7

2-Acetamido-5-nitrobenzoic acid

Cat. No.: B1581663
CAS No.: 3558-18-7
M. Wt: 224.17 g/mol
InChI Key: QKTQWLSLKHKTST-UHFFFAOYSA-N
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Description

2-Acetamido-5-nitrobenzoic acid is an aromatic compound characterized by the presence of both acetamido and nitro functional groups. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

It is known that benzoic acid derivatives can participate in various biochemical reactions . For instance, they can undergo free radical bromination, nucleophilic substitution, and oxidation . These reactions involve interactions with various enzymes and biomolecules, but specific interactions of 2-Acetamido-5-nitrobenzoic acid have not been reported.

Metabolic Pathways

It is known that benzoic acid derivatives can be prepared by oxidation of nitrotoluene with nitric acid .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-acetamido-5-nitrobenzoic acid typically involves the nitration of acetanilide followed by oxidation. The nitration process introduces the nitro group into the aromatic ring, and subsequent oxidation converts the intermediate to the desired product. The reaction conditions often require the use of concentrated nitric acid and sulfuric acid as catalysts.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves stringent control of temperature and reaction time to optimize the formation of the desired product while minimizing by-products.

Types of Reactions:

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro group directs incoming electrophiles to the meta position relative to itself.

    Hydrolysis: The acetamido group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.

Common Reagents and Conditions:

    Reducing Agents: Hydrogen gas with palladium catalyst, tin(II) chloride, or iron powder with hydrochloric acid.

    Electrophilic Substitution: Sulfuric acid, nitric acid, or halogens in the presence of a Lewis acid catalyst.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products:

    Reduction: 2-Amino-5-nitrobenzoic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Hydrolysis: 2-Amino-5-nitrobenzoic acid and acetic acid.

Scientific Research Applications

2-Acetamido-5-nitrobenzoic acid is widely used in:

    Chemistry: As an intermediate in the synthesis of dyes, pigments, and other aromatic compounds.

    Biology: In the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic applications.

    Industry: In the production of specialty chemicals and as a reagent in analytical chemistry.

Comparison with Similar Compounds

  • 2-Amino-5-nitrobenzoic acid
  • 2-Acetamido-3-nitrobenzoic acid
  • 2-Acetamido-4-nitrobenzoic acid

Comparison: 2-Acetamido-5-nitrobenzoic acid is unique due to the specific positioning of its functional groups, which influences its reactivity and the types of reactions it can undergo. Compared to its analogs, it offers distinct advantages in certain synthetic applications and research contexts due to its specific electronic and steric properties.

Properties

IUPAC Name

2-acetamido-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O5/c1-5(12)10-8-3-2-6(11(15)16)4-7(8)9(13)14/h2-4H,1H3,(H,10,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKTQWLSLKHKTST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60298683
Record name 2-acetamido-5-nitrobenzoic acid
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Molecular Weight

224.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3558-18-7
Record name 2-(Acetylamino)-5-nitrobenzoic acid
Source CAS Common Chemistry
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Record name NSC 125367
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Record name 3558-18-7
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Record name 2-acetamido-5-nitrobenzoic acid
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Record name 2-(Acetylamino)-5-nitrobenzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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